Cas no 2137093-62-8 ((1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde)

(1r,3r)-3-Fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative featuring a carbaldehyde functional group and a 4-methoxyphenyl substituent. Its stereospecific (1r,3r) configuration ensures precise structural control, making it valuable in synthetic chemistry and pharmaceutical research. The presence of both fluoro and methoxy groups enhances its utility as a versatile intermediate for further functionalization, particularly in the development of bioactive compounds. The cyclobutane scaffold contributes to conformational rigidity, which can be advantageous in structure-activity relationship studies. This compound is suitable for applications requiring high regioselectivity and stereochemical purity, such as asymmetric synthesis or medicinal chemistry projects targeting selective molecular interactions.
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde structure
2137093-62-8 structure
商品名:(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
CAS番号:2137093-62-8
MF:C12H13FO2
メガワット:208.228827238083
CID:6609304
PubChem ID:105461583

(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • (1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
    • EN300-1129390
    • 2137093-62-8
    • インチ: 1S/C12H13FO2/c1-15-11-4-2-9(3-5-11)12(8-14)6-10(13)7-12/h2-5,8,10H,6-7H2,1H3
    • InChIKey: ZHTCRFWWXUSTOJ-UHFFFAOYSA-N
    • ほほえんだ: FC1CC(C=O)(C2C=CC(=CC=2)OC)C1

計算された属性

  • せいみつぶんしりょう: 208.08995782g/mol
  • どういたいしつりょう: 208.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26.3Ų

(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1129390-5.0g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8
5g
$3105.0 2023-06-09
Enamine
EN300-1129390-10.0g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8
10g
$4606.0 2023-06-09
Enamine
EN300-1129390-0.1g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
0.1g
$943.0 2023-10-26
Enamine
EN300-1129390-0.05g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
0.05g
$900.0 2023-10-26
Enamine
EN300-1129390-1.0g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8
1g
$1070.0 2023-06-09
Enamine
EN300-1129390-2.5g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
2.5g
$2100.0 2023-10-26
Enamine
EN300-1129390-0.5g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
0.5g
$1027.0 2023-10-26
Enamine
EN300-1129390-10g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
10g
$4606.0 2023-10-26
Enamine
EN300-1129390-0.25g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
0.25g
$985.0 2023-10-26
Enamine
EN300-1129390-1g
(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde
2137093-62-8 95%
1g
$1070.0 2023-10-26

(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde 関連文献

(1r,3r)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehydeに関する追加情報

Professional Introduction to (1R,3R)-3-Fluoro-1-(4-Methoxyphenyl)cyclobutane-1-Carbaldehyde (CAS No. 2137093-62-8)

The compound (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde, identified by its CAS number 2137093-62-8, represents a significant advancement in the field of pharmaceutical chemistry. This chiral aldehyde derivative has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a fluoro substituent and a cyclobutane core enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has increasingly focused on the development of enantiomerically pure compounds to improve therapeutic efficacy and minimize side effects. The stereochemistry of (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde is particularly noteworthy, as the (1R,3R) configuration contributes to its distinct biological activity. This configuration is often favored in drug design due to its ability to interact selectively with biological targets, thereby enhancing potency and selectivity.

The fluoro substituent at the 3-position of the cyclobutane ring plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding affinity, making them valuable in medicinal chemistry. The combination of a fluoro group with a cyclobutane scaffold provides a unique chemical framework that can be exploited for designing molecules with improved pharmacological properties.

Recent studies have highlighted the importance of fluorinated heterocycles in drug discovery. Compounds containing fluorine atoms have been shown to exhibit enhanced bioavailability and prolonged half-life due to their resistance to metabolic degradation. The cyclobutane ring further contributes to the stability and rigidity of the molecule, which can be beneficial in achieving high binding affinity to biological targets. These structural features make (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde an attractive scaffold for further derivatization and optimization.

The methoxy group at the 4-position of the phenyl ring in (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde adds another layer of complexity to its pharmacological profile. Methoxy groups are commonly found in biologically active molecules and can influence both electronic and steric properties. This substitution pattern can enhance solubility, improve metabolic stability, and modulate receptor interactions. The presence of this methoxy group may contribute to the compound's overall bioactivity and therapeutic potential.

One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) drugs. The cyclobutane core and fluoro substituent are known to enhance blood-brain barrier penetration, which is crucial for CNS therapies. Additionally, the chiral center at the 1-position allows for further derivatization to produce enantiomerically pure analogs with tailored pharmacological properties. Such analogs could be developed for treating neurological disorders, including depression, anxiety, and neurodegenerative diseases.

Another area where this compound shows promise is in oncology research. Fluorinated compounds have been extensively studied for their antitumor activity due to their ability to interfere with DNA synthesis and repair mechanisms. The structural features of (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde suggest that it could be a valuable intermediate in synthesizing novel anticancer agents. Its ability to interact with biological targets at high affinity makes it a candidate for developing small-molecule inhibitors that disrupt key pathways involved in cancer cell proliferation.

In conclusion, (1R,3R)-3-fluoro-1-(4-methoxyphenyl)cyclobutane-1-carbaldehyde (CAS No. 2137093-62-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the fluoro substituent, cyclobutane core, and methoxy group on the phenyl ring, contribute to its distinct pharmacological profile. The stereochemistry of the compound also plays a crucial role in determining its biological activity. These attributes make it an attractive scaffold for further investigation and development into novel therapeutic agents for various diseases.

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